Product packaging for Osmium hexafluoride(Cat. No.:CAS No. 13768-38-2)

Osmium hexafluoride

Cat. No.: B084067
CAS No.: 13768-38-2
M. Wt: 304.2 g/mol
InChI Key: MLKFZZUUYQWFMO-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Osmium hexafluoride (OsF6) is a volatile, yellow crystalline solid and is one of the seventeen known binary hexafluorides . It is characterized by a melting point of 33.4 °C and a boiling point of 47.5 °C, with a solid-state orthorhombic crystal structure . This compound is synthesized via the direct reaction of osmium metal with an excess of elemental fluorine gas at high temperatures . Modern plasmachemical synthesis methods also allow for its production using a remote fluorine plasma source, offering an alternative to handling high-pressure elemental fluorine . In research, OsF6 serves as a potent fluorinating agent and a critical precursor in inorganic synthesis; for instance, its partial hydrolysis produces osmium oxytetrafluoride (OsOF4) . Its high oxidation state and volatility also make it a compound of interest in fundamental studies of transition metal chemistry and for specialized separation processes . As an extremely strong oxidizing agent, OsF6 is highly corrosive and reacts vigorously with moisture, releasing toxic and corrosive fumes . It must be handled with extreme care under rigorously anhydrous conditions, using appropriate protective gear. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F6Os B084067 Osmium hexafluoride CAS No. 13768-38-2

Properties

CAS No.

13768-38-2

Molecular Formula

F6Os

Molecular Weight

304.2 g/mol

IUPAC Name

hexafluoroosmium

InChI

InChI=1S/6FH.Os/h6*1H;/q;;;;;;+6/p-6

InChI Key

MLKFZZUUYQWFMO-UHFFFAOYSA-H

SMILES

F[Os](F)(F)(F)(F)F

Canonical SMILES

F[Os](F)(F)(F)(F)F

Other CAS No.

13768-38-2

Origin of Product

United States

Synthetic Methodologies and Preparative Chemistry of Osmium Hexafluoride

Direct Fluorination Routes to Osmium Hexafluoride

The most common and direct method for synthesizing this compound involves the reaction of osmium metal with an excess of elemental fluorine gas. wikipedia.org This process is highly exothermic, reflecting the strong affinity of osmium for fluorine. ontosight.ai

High-Temperature Fluorination of Osmium Metal with Elemental Fluorine

The synthesis is typically carried out by passing a stream of elemental fluorine over powdered osmium metal heated to a high temperature. wikipedia.orgontosight.ai A frequently cited condition for this reaction is a temperature of 300 °C. wikipedia.org The reaction of osmium metal with fluorine gas at elevated temperatures has been a subject of study for over a century, with early reports in 1913 by Ruff and Tschirch, which were later clarified to correctly identify the volatile yellow solid as this compound, not osmium octafluoride as initially proposed. acs.orgosti.gov

The direct fluorination reaction can be represented by the following equation: Os(s) + 3F₂(g) → OsF₆(g)

This reaction underscores the powerful oxidizing nature of fluorine gas, which is capable of bringing osmium to its +6 oxidation state. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity of this compound through direct fluorination necessitates careful control over reaction parameters. Key factors that influence the outcome of the synthesis include:

Temperature: While a temperature of 300 °C is commonly used, some sources indicate that incomplete fluorination can occur, leading to the formation of lower fluorides such as osmium tetrafluoride (OsF₄) and the previously misidentified this compound (erroneously called OsF₈). wikipedia.orgacs.orgosti.gov Conversely, extremely high temperatures (e.g., 600 °C) and pressures (400 atm) were once reported to produce osmium heptafluoride (OsF₇), though subsequent attempts to reproduce this synthesis yielded only this compound. wikipedia.org This suggests that a specific temperature range is crucial for selectively forming OsF₆.

Fluorine Flow and Pressure: An excess of fluorine gas is essential to drive the reaction to completion and prevent the formation of lower osmium fluorides. wikipedia.org The pressure of the fluorine gas can also be a significant parameter, with some experiments conducted at pressures around 250 mm Hg. acs.org

Purity of Reactants: The purity of the osmium metal and fluorine gas is critical to prevent the formation of impurities in the final product. For instance, the presence of oxygen can lead to the formation of osmium oxyfluorides. ubc.ca

ParameterConditionRationale
Reactant Powdered Osmium MetalIncreases surface area for reaction.
Fluorinating Agent Excess Elemental Fluorine (F₂)Ensures complete conversion to OsF₆.
Temperature ~300 °COptimal for the formation of OsF₆. wikipedia.org
Pressure Variable (e.g., 250 mm Hg)Influences reaction rate and product volatility. acs.org

Alternative Synthetic Pathways

While direct fluorination is the primary method, alternative approaches for the synthesis of metal hexafluorides, including this compound, have been explored.

Plasmachemical Synthesis Approaches

A more recent development in the synthesis of binary hexafluorides involves the use of plasmachemical methods. lookchem.comresearchgate.net This technique utilizes a remote fluorine plasma source, often with a mixture of argon and nitrogen trifluoride (NF₃) as the feed gas, to fluorinate the metal. researchgate.net This approach has been successfully applied to synthesize the hexafluorides of molybdenum, osmium, iridium, tellurium, and uranium. lookchem.comresearchgate.net The formation of this compound via this method is confirmed through various spectroscopic techniques, including IR, Raman, UV/VIS, and NMR spectroscopy. researchgate.net Plasmachemical synthesis can offer advantages in terms of reaction control and potentially lower bulk reaction temperatures compared to direct high-temperature fluorination.

Purification and Isolation Techniques for this compound

Due to the volatility of this compound and the potential presence of byproducts, purification is a critical step in obtaining a pure sample.

Fractional Distillation/Sublimation: Given its low boiling point (47.5 °C) and melting point (33.4 °C), this compound can be effectively purified from less volatile impurities, such as lower osmium fluorides, through fractional distillation or vacuum sublimation. wikipedia.orgle.ac.uk Early researchers utilized the volatility of the compound to separate it from other reaction products. acs.org The crude product is typically collected in a cold trap cooled with liquid nitrogen. wikipedia.org

Spectroscopic Characterization: The purity of the isolated this compound is confirmed through various analytical methods. Infrared and Raman spectroscopy are used to verify the octahedral structure of the OsF₆ molecule. osti.gov Molecular weight determinations and chemical analysis have also been historically crucial in confirming the composition as OsF₆. acs.orgosti.gov

The purification process must be conducted in a closed system under an inert atmosphere to prevent hydrolysis, as this compound reacts readily with water. wikipedia.org Partial hydrolysis can lead to the formation of osmium tetroxide monofluoride (OsOF₄). wikipedia.org

Molecular and Electronic Structure Investigations of Osmium Hexafluoride

Gas-Phase Molecular Geometry

The molecular structure of osmium hexafluoride (OsF₆) in the gaseous state has been a subject of detailed investigation, revealing a highly symmetric and well-defined geometry.

In the gas and liquid phases, the OsF₆ molecule adopts an octahedral molecular geometry. wikipedia.orgwikiwand.com This high degree of symmetry corresponds to the Oₕ point group. wikipedia.orgwikiwand.com The central osmium atom is surrounded by six fluorine atoms, each positioned at the vertices of an octahedron, resulting in equivalent Os-F bonds and F-Os-F bond angles of 90° and 180°. This structure is characteristic of many binary hexafluorides.

Precise measurements have established the bond length between the central osmium atom and the surrounding fluorine atoms. The Os–F bond length in the gas phase is determined to be 1.827 Å. wikipedia.orgwikiwand.com This value is a critical parameter for understanding the covalent bonding and electronic environment within the molecule.

Solid-State Crystallography

Upon cooling, this compound transitions from a gas or liquid to a crystalline solid, exhibiting a different structural arrangement compared to its gaseous phase.

Crystallographic studies performed at -140 °C show that solid this compound crystallizes in the orthorhombic system. wikipedia.orgwikiwand.com The specific space group for this crystal structure is identified as Pnma. wikipedia.orgwikiwand.com

The dimensions of the unit cell for the orthorhombic structure of OsF₆ have been precisely measured. There are four discrete OsF₆ molecules contained within each unit cell. wikipedia.orgwikiwand.com The packing of these molecules results in a density of 5.09 g·cm⁻³. wikipedia.orgwikiwand.com

Table 1: Crystallographic Data for this compound at -140 °C

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a9.387 Å
b8.543 Å
c4.944 Å
Formula Units (Z)4

Low-Temperature Single-Crystal X-ray Diffraction Analysis

Low-temperature single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. unimi.itresearchgate.net By performing the analysis at low temperatures, typically around -140 °C (133 K), thermal motion of the atoms is reduced, allowing for a more accurate determination of their positions and the resulting molecular structure.

For this compound, studies conducted at -140 °C have revealed that it crystallizes in the orthorhombic space group Pnma. wikiwand.comwikipedia.orgwikipedia.org This space group is also observed for other transition metal hexafluorides, indicating they are isostructural at this temperature. researchgate.net The analysis provides precise lattice parameters for the unit cell, which is the basic repeating structural unit of a crystal. The unit cell of OsF₆ contains four discrete molecules. wikiwand.comwikipedia.org

The key crystallographic data obtained from the low-temperature single-crystal X-ray diffraction analysis of OsF₆ are summarized in the table below.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma (No. 62)
Temperature-140 °C (133 K)
Lattice Constant a9.387 Å (938.7 pm)
Lattice Constant b8.543 Å (854.3 pm)
Lattice Constant c4.944 Å (494.4 pm)
Formula Units (Z)4
Calculated Density5.09 g·cm⁻³
Os-F Bond Length1.827 Å (182.7 pm)

Data sourced from studies on the solid-state structure of OsF₆. wikiwand.comwikipedia.orgwikipedia.org

Analysis of Molecular Structure within the Solid State

The data from X-ray diffraction confirms that in the solid state, the this compound molecule possesses an octahedral molecular geometry. wikiwand.com This geometry, which belongs to the Oₕ point group, features a central osmium atom bonded to six fluorine atoms located at the vertices of an octahedron. Within the limits of experimental precision, no systematic deviation from this ideal octahedral symmetry has been established. researchgate.net

The Os–F bond length has been determined to be 1.827 Å. wikiwand.comwikipedia.org In the crystal lattice, the discrete OsF₆ molecules are arranged in an orthorhombic packing structure, as defined by the Pnma space group. wikipedia.org This arrangement is common among transition metal hexafluorides, including those of molybdenum, technetium, ruthenium, rhodium, tungsten, rhenium, iridium, and platinum, which all crystallize with the same structure at low temperatures. researchgate.net

Electronic Configuration and Bonding Analysis

Osmium in the +6 Oxidation State and d-Electron Configuration

In this compound, each fluorine atom, being highly electronegative, is assigned an oxidation state of -1. To maintain charge neutrality in the molecule, the osmium atom must exist in the +6 oxidation state.

A neutral osmium atom (atomic number 76) has the ground-state electron configuration [Xe] 4f¹⁴ 5d⁶ 6s². periodictable.onepearson.com To form the Os⁶⁺ ion, the atom loses the six outermost electrons. The first two electrons are removed from the 6s orbital, and the subsequent four electrons are removed from the 5d orbital.

The resulting electronic configuration for the Os⁶⁺ ion is: [Xe] 4f¹⁴ 5d²

This indicates that the osmium cation in this compound has two electrons in its d-orbitals, leading to a d² electron configuration.

SpeciesFull Electron ConfigurationValence Configurationd-Electron Count
Os (neutral)[Xe] 4f¹⁴ 5d⁶ 6s²5d⁶ 6s²6
Os⁶⁺ (in OsF₆)[Xe] 4f¹⁴ 5d²5d²2

Application of Molecular Orbital Theory to OsF₆ Bonding

Molecular Orbital (MO) theory describes bonding in terms of molecular orbitals that extend over the entire molecule, formed from the linear combination of atomic orbitals (LCAO). wikipedia.orglibretexts.org In the octahedral OsF₆ molecule, the valence atomic orbitals of the central osmium atom (the 5d, 6s, and 6p orbitals) combine with the 2p orbitals of the six fluorine atoms to form molecular orbitals.

In an octahedral ligand field, the five degenerate d-orbitals of the osmium atom split into two sets with different energy levels:

t₂g set (dxy, dyz, dxz): These three orbitals are lower in energy and are non-bonding or weakly π-bonding in a hexafluoride complex.

e₉ set (dx²-y², dz²): These two orbitals are higher in energy and point directly towards the fluorine ligands, forming σ bonds.

The six σ-bonding molecular orbitals are primarily formed from the overlap of the osmium's e₉, 6s, and 6p orbitals with the 2p orbitals of the fluorine atoms. These bonding orbitals are filled by the twelve electrons contributed by the six fluorine atoms. The two valence electrons from the Os⁶⁺ ion (the d² configuration) occupy the lower-energy, non-bonding t₂g orbitals. mit.edu The corresponding high-energy antibonding orbitals (e₉*) remain empty. This electronic arrangement results in a stable molecule. libretexts.org

Relativistic Effects on Osmium-Fluorine Chemical Bonding

For heavy elements like osmium (Z=76), the high nuclear charge causes the inner electrons to move at speeds approaching the speed of light, necessitating the inclusion of relativistic effects for an accurate description of chemical properties. researchgate.net Relativistic effects lead to a contraction and energetic stabilization of s and p orbitals and an expansion and destabilization of d and f orbitals. mudring.org

In this compound, these effects influence the Os-F chemical bond. The relativistic stabilization of the osmium 6s orbital and the destabilization of the 5d orbitals alter their energies and their potential to overlap with the fluorine orbitals. This can impact the covalent character and strength of the Os-F bonds. Theoretical calculations on heavy metal complexes that neglect relativistic effects often fail to accurately predict molecular properties like bond lengths and dissociation energies. researchgate.netuit.no Therefore, a complete understanding of the bonding in OsF₆ requires computational models that incorporate these fundamental relativistic principles.

Spectroscopic Characterization Techniques for Osmium Hexafluoride

Vibrational Spectroscopy

The vibrational modes of the octahedral OsF₆ molecule have been extensively studied, providing a basis for understanding its structural integrity and the nature of the osmium-fluorine bonds.

Infrared (IR) Spectroscopy Analysis of Fundamental Modes

For an octahedral molecule like osmium hexafluoride, group theory predicts six fundamental vibrational modes. Of these, two are infrared active: the ν₃ (F₁ᵤ) asymmetric stretching mode and the ν₄ (F₁ᵤ) asymmetric bending mode. Infrared spectroscopy of gaseous OsF₆ has confirmed the presence of these fundamental absorption bands. The ν₃ mode, which involves the asymmetric stretching of the Os-F bonds, is observed as a strong band in the IR spectrum. The ν₄ mode, corresponding to a scissoring-like bending motion of the F-Os-F bonds, also appears as a distinct absorption, though typically weaker than the stretching mode.

In addition to the fundamental modes, overtone and combination bands can be observed in the IR spectrum, although they are generally much weaker. For instance, the overtone 2ν₄ has been identified in the gas-phase IR spectrum of OsF₆. The precise frequencies of these modes provide valuable data for force field calculations and for understanding the intramolecular forces within the molecule.

Table 1: Fundamental Vibrational Modes of this compound

Mode Symmetry Description Activity Frequency (cm⁻¹)
ν₁ A₁g Symmetric Stretch Raman 733
ν₂ E₉ Asymmetric Stretch Raman 668
ν₃ F₁ᵤ Asymmetric Stretch IR 720
ν₄ F₁ᵤ Asymmetric Bend IR 268
ν₅ F₂g Asymmetric Bend Raman 276
ν₆ F₂ᵤ Asymmetric Bend Inactive (206)

Frequencies are for the gaseous state. The value for ν₆ is calculated.

Raman Spectroscopy Investigations of Vibrational Signatures

Raman spectroscopy serves as a complementary technique to IR spectroscopy for probing the vibrational modes of OsF₆. For an octahedral molecule, three of the six fundamental modes are Raman active: the ν₁ (A₁g) symmetric stretching mode, the ν₂ (E₉) asymmetric stretching mode, and the ν₅ (F₂g) asymmetric bending mode.

The ν₁ mode, a totally symmetric "breathing" vibration where all six fluorine atoms move in phase towards and away from the central osmium atom, gives rise to a strong, polarized band in the Raman spectrum. The ν₂ and ν₅ modes, which are depolarized, are also observable in the Raman spectrum of OsF₆. The observation of these distinct Raman bands further confirms the octahedral symmetry of the molecule in the gas and liquid phases.

Matrix Isolation Infrared Spectroscopy Studies

The inert matrix environment can cause slight shifts in the vibrational frequencies, known as matrix shifts, due to weak interactions between the trapped molecule and the host material. Studying these shifts can provide information about the nature of these intermolecular forces. For instance, the ν₃ band of similar hexafluorides has been observed to shift to lower frequencies in an argon matrix compared to the gas phase. Such studies on OsF₆ would be invaluable for a more detailed understanding of its vibrational dynamics in a condensed phase.

Electronic Spectroscopy

The electronic structure of this compound, with osmium in the +6 oxidation state (a d² system), gives rise to a complex and informative electronic absorption spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Gas Phase

The gas-phase UV-Vis absorption spectrum of OsF₆ is characterized by a series of broad and intense absorption bands in the ultraviolet and visible regions. These absorptions are a consequence of electronic transitions from the ground state to various excited electronic states. While detailed high-resolution spectra of gaseous OsF₆ are not widely published, studies on related transition metal hexafluorides indicate that the spectra are dominated by strong charge-transfer bands.

Assignment of Electronic Transitions (e.g., Charge Transfer, d-d Transitions)

The electronic transitions observed in the UV-Vis spectrum of OsF₆ can be broadly classified into two categories: ligand-to-metal charge transfer (LMCT) transitions and d-d transitions. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These are typically the most intense absorptions in the spectrum of OsF₆. libretexts.org They involve the promotion of an electron from a molecular orbital that is primarily ligand (fluorine) in character to a molecular orbital that is primarily metal (osmium) in character. libretexts.org In the case of OsF₆, the fluorine ligands have filled p-orbitals which can donate electron density to the partially filled d-orbitals of the osmium(VI) center. libretexts.orglibretexts.org These transitions are responsible for the yellow color of the compound and the strong absorption in the UV region. The high intensity of these bands is due to them being both spin-allowed and Laporte-allowed. libretexts.org

d-d Transitions: These transitions involve the excitation of an electron between the d-orbitals of the osmium atom, which are split in energy by the octahedral ligand field into t₂g and e₉ sets. libretexts.org For a d² ion like Os(VI), these transitions would occur between the t₂g and e₉ orbitals. libretexts.org However, in octahedral complexes, d-d transitions are Laporte-forbidden, meaning they have a low probability of occurring. libretexts.org Consequently, they result in very weak absorption bands and are often obscured by the much more intense charge-transfer bands. libretexts.org While theoretically possible, the direct observation of d-d transitions in the spectrum of OsF₆ is challenging.

The study of the electronic spectrum of this compound, therefore, provides critical information about the relative energies of the metal and ligand orbitals and the nature of the electronic interactions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds due to the favorable properties of the ¹⁹F nucleus: it has a nuclear spin of ½, a natural abundance of 100%, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection wikipedia.orgnih.gov.

In this compound, the central osmium atom is bonded to six fluorine atoms in a perfectly octahedral geometry (Oₕ symmetry) in the liquid and gaseous states wikipedia.org. Due to this high symmetry, all six fluorine atoms are chemically and magnetically equivalent. Consequently, the ¹⁹F NMR spectrum of OsF₆ is expected to exhibit a single, sharp resonance. Any splitting of this signal would indicate a lowering of symmetry or the presence of impurities.

While specific experimental ¹⁹F NMR data for OsF₆ is not detailed in the available literature, the chemical shifts of other binary metal hexafluorides provide context for the expected resonance position. These compounds show a wide range of chemical shifts, highly dependent on the central metal atom and its oxidation state. The table below lists the ¹⁹F chemical shifts for several other hexafluorides, demonstrating this diversity.

¹⁹F NMR Chemical Shifts of Various Hexafluoride Compounds
CompoundChemical Shift (δ) in ppm (Relative to CFCl₃)
Sulfur Hexafluoride (SF₆)+57.42 ucsb.edu
Selenium Hexafluoride (SeF₆)+55 ucsb.edu
Tellurium Hexafluoride (TeF₆)-57 ucsb.edu
Molybdenum Hexafluoride (MoF₆)-278 ucsb.edu
Tungsten Hexafluoride (WF₆)+166 ucsb.edu

The large chemical shift dispersion in ¹⁹F NMR means that the position of the single resonance for OsF₆ would be highly informative about the electronic environment at the fluorine nuclei, influenced by the electronegativity and magnetic properties of the osmium center.

Directly probing the central metal atom in this compound via NMR spectroscopy involves the ¹⁸⁷Os isotope, a technique fraught with significant challenges but also holding unique potential.

Challenges:

The primary difficulties in ¹⁸⁷Os NMR spectroscopy stem from the inherent nuclear properties of the isotope. Although ¹⁸⁷Os has a favorable nuclear spin of ½, which means its signals are not broadened by quadrupolar effects, it suffers from two major drawbacks:

Low Natural Abundance: The ¹⁸⁷Os isotope has a very low natural abundance of only 1.96% huji.ac.il. The vast majority of osmium atoms are NMR-inactive isotopes.

Low Gyromagnetic Ratio: ¹⁸⁷Os possesses a very small gyromagnetic ratio. This results in a low resonance frequency and, more critically, an extremely low receptivity (sensitivity) for detection. The receptivity of ¹⁸⁷Os relative to the proton (¹H) is exceptionally low, on the order of 2.43 x 10⁻⁷, making it one of the least sensitive stable nuclei for NMR experiments huji.ac.il.

These factors combined make the direct detection of ¹⁸⁷Os signals in natural abundance samples exceedingly difficult and time-consuming, requiring a very high number of scans to achieve an adequate signal-to-noise ratio.

Nuclear Properties of the ¹⁸⁷Os Isotope
PropertyValue
Nuclear Spin (I)1/2 huji.ac.il
Natural Abundance (%)1.96 huji.ac.il
Magnetic Moment (μ/μN)+0.06465 huji.ac.il
Receptivity Relative to ¹H2.43 x 10⁻⁷ huji.ac.il

Potential and Solutions:

Despite these significant hurdles, ¹⁸⁷Os NMR spectroscopy has the potential to provide invaluable data on the structure and bonding of osmium compounds. The chemical shift range for ¹⁸⁷Os is very wide, spanning over 5000 ppm, making it highly sensitive to subtle changes in the coordination environment and electronic structure of the osmium center dtic.mil.

To overcome the sensitivity challenge, two main strategies are employed:

Isotopic Enrichment: Synthesizing compounds using osmium metal that has been artificially enriched in the ¹⁸⁷Os isotope (to >98%) dramatically increases the number of active nuclei in the sample, making detection feasible.

Indirect Detection Methods: For complexes containing other NMR-active nuclei like ¹H or ³¹P, two-dimensional inverse-detected experiments such as ¹H-¹⁸⁷Os Heteronuclear Multiple Bond Correlation (HMBC) can be used. These experiments detect the sensitive nucleus (e.g., ¹H) and use its coupling to the insensitive ¹⁸⁷Os nucleus to indirectly obtain the osmium chemical shift.

For a molecule like this compound, which lacks protons, indirect detection via ¹H is not an option. Therefore, any successful ¹⁸⁷Os NMR characterization would almost certainly require the use of an isotopically enriched sample for direct detection. Such an experiment could provide a precise measure of the electronic environment at the osmium nucleus, offering a direct probe of the metal-ligand bonding that is complementary to the information gained from ¹⁹F NMR and electronic spectroscopy.

Computational Chemistry and Theoretical Modeling of Osmium Hexafluoride

Density Functional Theory (DFT) Calculations

Density functional theory has emerged as a powerful and versatile tool for studying the properties of heavy metal compounds like OsF₆, offering a balance between computational cost and accuracy.

DFT calculations have been instrumental in predicting the molecular geometry of osmium hexafluoride. While a perfect octahedral (Oₕ) symmetry is expected for a d² system like OsF₆, the possibility of a Jahn-Teller (JT) distortion to a lower symmetry, such as tetragonal (D₄ₕ), has been a key area of investigation. researchgate.netresearchgate.net

Studies employing various DFT functionals, including B3P86, have explored these energetic landscapes. researchgate.netresearchgate.net For OsF₆, calculations have indicated that a D₄ₕ structure is slightly more stable than the Oₕ structure. researchgate.netresearchgate.net This distortion involves a compression or elongation of the axial bonds relative to the equatorial ones. However, the energy difference between the two geometries is calculated to be very small, on the order of a few kcal/mol. researchgate.netresearchgate.net This small energy barrier suggests that the molecule is likely fluxional, with dynamic JT effects at play, which aligns with gas-phase electron diffraction experiments that show a structure very close to Oₕ symmetry. researchgate.net

Table 1: Calculated Geometrical Parameters for this compound
MethodSymmetryOs-F Bond Length (Å)Relative Energy (kcal/mol)
B3P86Oₕ-2.6
B3P86D₄ₕAxial: ~1.76, Equatorial: ~1.830.0
Experimental (Gas-phase)Oₕ1.828(2)-

DFT methods are widely used to calculate the electronic properties of molecules, including electron affinity (EA) and ionization potential (IP). acs.orguit.noscholarsresearchlibrary.com For OsF₆, high-level electronic structure calculations, which are often benchmarked against DFT results, have been performed to determine its electron affinity. acs.org These calculations reveal that OsF₆ is a powerful oxidizing agent, a property directly related to its high electron affinity. acs.org

The calculated adiabatic electron affinity for OsF₆ is approximately 5.92 eV. acs.org This high value is indicative of the significant stabilization of the resulting anion, OsF₆⁻. The ionization potential, which is the energy required to remove an electron, can also be approximated using DFT, often by considering the energy of the highest occupied molecular orbital (HOMO) based on Koopmans' theorem or by direct calculation of the energy difference between the neutral and cationic species. acs.orgamericanelements.com While specific DFT-calculated IP values for OsF₆ are not extensively documented in the provided context, the methodology is standard for related transition metal complexes. uit.no

Table 2: Calculated Electronic Properties of this compound
PropertyCalculated Value (eV)Method
Electron Affinity (Adiabatic)5.92High-level electronic structure calculations
Ionization PotentialNot explicitly foundDFT (methodology applicable)

DFT calculations are crucial for generating molecular orbital (MO) energy diagrams, which provide a qualitative and quantitative picture of bonding. researchgate.netaip.org For an octahedral molecule like OsF₆, the osmium 5d, 6s, and 6p orbitals interact with the symmetry-adapted linear combinations of the fluorine 2p orbitals.

The resulting MO diagram shows bonding, non-bonding, and anti-bonding orbitals. researchgate.net The key bonding interactions involve the overlap of the Os 5d (e₉ and t₂₉), 6s (a₁₉), and 6p (t₁ᵤ) orbitals with the corresponding fluorine SALCs. researchgate.net In the d² Os(VI) center, the two valence electrons occupy the lowest available d-orbital, which in an octahedral field would be the t₂₉ set. The HOMO is typically derived from these t₂₉ orbitals, while the LUMO is associated with the e₉* anti-bonding orbitals. DFT calculations can predict the precise energy ordering and composition of these orbitals. researchgate.net

While harmonic frequency calculations are standard, they often deviate from experimental vibrational spectra. DFT can be employed to perform anharmonic vibrational frequency calculations, which account for the non-quadratic nature of the potential energy surface and provide more accurate predictions. chem-soc.siq-chem.com

Ab Initio and Coupled Cluster Methods

For even higher accuracy, particularly for systems with significant electron correlation and relativistic effects, ab initio and coupled cluster methods are the computational tools of choice.

Methods such as Møller-Plesset perturbation theory (MP2), coupled cluster singles and doubles with perturbative triples [CCSD(T)], and multi-reference configuration interaction (MRCI) have been applied to study third-row transition metal hexafluorides, including OsF₆. researchgate.netresearchgate.netacs.orgresearchgate.net These methods provide a more rigorous treatment of electron correlation than standard DFT functionals.

Ab initio molecular orbital optimizations of OsF₆ at the MP2 level have been performed, yielding structural parameters in good agreement with experimental data. researchgate.net The most sophisticated calculations often involve the CCSD(T) method, which is considered the "gold standard" in quantum chemistry for single-reference systems. acs.org Recent studies have utilized multi-reference methods like MRCI, which are particularly important for accurately describing the electronic states in the presence of Jahn-Teller effects and strong spin-orbit coupling, a significant factor in heavy elements like osmium. researchgate.netarxiv.org These high-level calculations have confirmed the subtle nature of the JT distortion in OsF₆ and have been used to calculate properties like electron affinities and ionization potentials with high accuracy. acs.orgacs.org

Table 3: High-Level Computational Results for this compound
MethodPropertyCalculated Value
MP2Os-F Bond Length (Å) (Oₕ)Good agreement with experiment
CCSD(T)Structural & Electronic PropertiesConsidered benchmark for accuracy
MRCIElectronic StructureUsed to study JT effects and spin-orbit coupling

Theoretical Prediction of Novel Osmium Fluorides and Oxyfluorides

Computational chemistry has been instrumental in exploring the existence and properties of osmium fluorides in oxidation states beyond the well-characterized +6 state of OsF₆. While early experimental reports claiming the synthesis of osmium octafluoride (OsF₈) in 1913 and osmium heptafluoride (OsF₇) in 1966 were later refuted—the former being a misidentification of OsF₆ and the latter not being reproducible—theoretical studies provide a nuanced view of their potential existence. encyclopedia.pubwikipedia.orgresearchgate.net

Quantum-chemical calculations suggest that homoleptic osmium fluorides up to OsF₈ may be capable of existing. researchgate.netresearchgate.net Theoretical studies on OsF₈ predict that while the molecule would be difficult to detect experimentally due to very weak Os-F bonds, it could potentially be synthesized. encyclopedia.pub A key finding is that while the concerted elimination of F₂ from OsF₈ is calculated to be an exothermic process, it is protected by a significant activation barrier. researchgate.net Homolytic cleavage of a single Os-F bond is predicted to be endothermic. researchgate.net

More recent computational work exploring extreme conditions suggests that high pressure could be a viable route to synthesizing OsF₈. researchgate.net Calculations predict that OsF₈ could be stabilized at pressures below 300 GPa. researchgate.net This stabilization is attributed to a pressure-induced valence expansion, where osmium's 6p orbitals are lowered in energy, facilitating ligand-to-metal charge transfer from fluorine's 2p orbitals. researchgate.net The predicted molecular geometries for these hypothetical molecules are a pentagonal bipyramid for OsF₇ and an approximately square antiprismatic structure for OsF₈. encyclopedia.pubwikipedia.org

Table 1: Predicted Properties of Hypothetical Osmium Fluorides

Compound Formula Predicted Molecular Geometry Predicted Stability Notes
Osmium heptafluoride OsF₇ Pentagonal Bipyramid encyclopedia.pub Unstable; dissociates into OsF₆ and F. researchgate.net Original synthesis report from 1966 could not be reproduced. researchgate.netresearchgate.net
Osmium octafluoride OsF₈ Square Antiprismatic wikipedia.org Thermodynamically unstable at ambient pressure, but may have a significant kinetic barrier to decomposition. encyclopedia.pubresearchgate.net Potentially stable at high pressures (<300 GPa). researchgate.net Early synthesis report from 1913 was a misidentification of OsF₆. encyclopedia.pubwikipedia.org

Theoretical modeling has also been applied to explore complex osmium oxyfluorides, including species that have not yet been experimentally isolated. These computational studies provide valuable insights into the stability, structure, and vibrational frequencies of such compounds.

For known species like osmium tetroxide (OsO₄), osmium tris(dioxy)difluoride (OsO₃F₂), and osmium bis(dioxy)tetrafluoride (OsO₂F₄), quantum-mechanical calculations at the Hartree-Fock and MP2 levels show good agreement with available experimental data for their equilibrium geometries and vibrational frequencies. researchgate.net This agreement lends confidence to the predictive power of these methods for unknown species. researchgate.net

A significant focus of computational exploration has been on osmium oxyhexafluoride (OsOF₆), which has not been definitively synthesized. researchgate.net Theoretical evaluations indicate that OsOF₆ is thermochemically stable against mononuclear gas-phase decomposition reactions. researchgate.net The difficulty in preparing this and other highly fluorinated osmium species appears to be related to bimolecular decomposition pathways that occur in the condensed phase during synthesis. researchgate.net This suggests that the nonexistence of certain osmium oxyfluorides under normal conditions is a matter of synthetic challenge rather than inherent molecular instability. researchgate.net Computational chemists propose that matrix-isolation techniques, which involve stabilizing highly reactive species in an inert medium at cryogenic temperatures, could provide a viable pathway to synthesize and characterize these elusive compounds. researchgate.netfu-berlin.de

Table 2: Computationally Studied Osmium Oxyfluorides

Compound Formula Predicted Geometry Computational Findings
Osmium tetroxide OsO₄ Td (Tetrahedral) Calculations agree well with experimental geometry and vibrational frequencies. researchgate.net
Osmium tris(dioxy)difluoride OsO₃F₂ D3h (Trigonal Bipyramidal) Calculations agree well with experimental geometry and vibrational frequencies. researchgate.net
Osmium bis(dioxy)tetrafluoride OsO₂F₄ C2v Calculations agree well with experimental geometry and vibrational frequencies. researchgate.net
Osmium oxyhexafluoride OsOF₆ - Computed to be thermochemically stable in the gas phase; challenges are likely related to condensed-phase synthesis. researchgate.net

Conceptual DFT for Reactivity Prediction and Mechanistic Insights

Conceptual Density Functional Theory (CDFT) provides a powerful framework for predicting chemical reactivity and gaining mechanistic insights without the need for computationally expensive simulations of entire reaction pathways. researchgate.netfrontiersin.org This approach uses global and local descriptors derived from the electron density to characterize the response of a molecule to a chemical perturbation. frontiersin.org For a complex molecule like this compound, CDFT can be used to predict its reactive behavior towards various reagents.

CDFT relies on descriptors such as chemical potential, hardness, electrophilicity, and local indicators like Fukui functions and the dual descriptor Δf(r). frontiersin.orgaip.org These tools identify the most probable sites within a molecule for electrophilic, nucleophilic, or radical attack. frontiersin.org For example, the hydrolysis reactions of other metal hexafluorides, such as MoF₆ and UF₆, have been successfully studied using CDFT. researchgate.netaip.org By calculating site-specific electrophilicity and nucleophilicity metrics for the intermediate species, researchers can reliably predict the qualitative deposition propensities—that is, whether the final product will be an oxide or an oxyfluoride. aip.org

By analogy, this methodology can be applied to OsF₆ to predict its reactivity. For instance, in a potential hydrolysis reaction, CDFT could identify which fluorine or osmium sites are most susceptible to attack by a water molecule and predict the structure of subsequent intermediates. This approach offers mechanistic insights into how reactions proceed, distinguishing between different potential pathways, such as inner-sphere versus outer-sphere mechanisms. nih.gov Such computational studies can guide synthetic efforts by predicting reaction outcomes and identifying key intermediates, providing a theoretical foundation to understand and control the reactivity of this compound. nih.govresearchgate.net

Table 3: Key Conceptual DFT Descriptors for Reactivity Analysis

Descriptor Definition/Calculation Basis Information Provided
Chemical Potential (μ) μ ≈ -(IP + EA)/2 Tendency of electrons to escape from the system. aip.org
Chemical Hardness (η) η ≈ (IP - EA)/2 Resistance to change in electron distribution. aip.org
Global Electrophilicity (ω) ω = μ²/2η A measure of the molecule's ability to accept electrons. frontiersin.org
Fukui Function (f(r)) Derivative of electron density with respect to the number of electrons. Identifies local sites most susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.org
Dual Descriptor (Δf(r)) Difference between nucleophilic and electrophilic Fukui functions. Provides an unambiguous identification of sites for nucleophilic (Δf(r) > 0) versus electrophilic (Δf(r) < 0) attack. frontiersin.org

Reactivity and Reaction Mechanisms of Osmium Hexafluoride

Oxidative Capabilities and Fluorinating Properties

Role as a Strong Oxidant and Fluorinating Agent

Osmium hexafluoride (OsF₆) is a potent oxidizing and fluorinating agent. ontosight.aiencyclopedia.pub The high oxidation state (+6) of the osmium atom and the strong electronegativity of the fluorine atoms contribute to its reactivity. ontosight.aiijs.si This reactivity is characteristic of many transition metal hexafluorides, which are known for their ability to oxidize other elements and compounds. encyclopedia.pubchemeurope.com For instance, platinum hexafluoride (PtF₆), a related compound, is famously known for oxidizing xenon. chemeurope.com

The oxidizing power of the third-row transition metal hexafluorides, including OsF₆, generally increases with the atomic number of the central metal atom. acs.orgresearchgate.net This trend highlights the significant oxidizing strength of OsF₆. Its fluorinating capability stems from its tendency to release fluorine atoms during reactions. encyclopedia.pub An example of its oxidizing behavior is its reaction with nitric oxide, which it can reduce, a reaction not possible with the less powerful tungsten hexafluoride (WF₆). ijs.si

Determination of Electron Affinity and Redox Potentials

The electron affinity (EA) of a molecule is a direct measure of its strength as an oxidizer. acs.orgresearchgate.net For this compound, high-level electronic structure calculations, which include spin-orbit corrections, have been crucial in accurately determining its electron affinity. acs.orgua.edu These calculations have established the electron affinity of OsF₆ to be approximately 5.92 eV. acs.orgua.edu

The redox potentials of 5d transition metal hexafluorides and their corresponding hexachlorides have been studied to understand the trends in their oxidizing capabilities. acs.org The electrochemical data show a convergence in the redox potentials for isovalent series of [MF₆]z/z-1 and [MCl₆]z/z-1 (where M is a 5d transition metal) as one moves across the series. acs.org This indicates that while the fluoride (B91410) complexes are generally more oxidizing, the difference in oxidizing power between the fluoride and chloride complexes diminishes for the later transition metals. acs.org

Comparative Oxidizing Strength with Other Transition Metal Hexafluorides

The oxidizing strength of transition metal hexafluorides follows a clear trend across the periodic table. For the third-row transition metals, the oxidizing power increases monotonically from tungsten hexafluoride (WF₆) to gold hexafluoride (AuF₆). acs.orgresearchgate.netua.edu This places this compound as a stronger oxidant than rhenium hexafluoride (ReF₆) but weaker than iridium hexafluoride (IrF₆) and platinum hexafluoride (PtF₆). chem-soc.si PtF₆ is recognized as an exceptionally powerful oxidizer. acs.orgresearchgate.netresearchgate.net

The electron affinities serve as a quantitative measure for this comparison. The calculated values clearly illustrate the trend in oxidizing strength. acs.orgua.edu While OsF₆ is a powerful oxidant, it is not potent enough to oxidize xenon on its own under normal conditions, unlike PtF₆, RuF₆, and RhF₆. chem-soc.si In solution with xenon, OsF₆ forms a blue charge transfer complex, but a stable solid compound cannot be isolated. chem-soc.si

Table 1: Calculated Electron Affinities of Third-Row Transition Metal Hexafluorides

CompoundElectron Affinity (eV)Reference
Tungsten Hexafluoride (WF₆)3.15 acs.orgua.edu
Rhenium Hexafluoride (ReF₆)4.58 acs.orgua.edu
This compound (OsF₆)5.92 acs.orgua.edu
Iridium Hexafluoride (IrF₆)5.99 acs.orgua.edu
Platinum Hexafluoride (PtF₆)7.09 acs.orgua.edu
Gold Hexafluoride (AuF₆)8.20 acs.orgua.edu

Hydrolysis Reactions

Partial Hydrolysis to Osmium Oxide Tetrafluoride (OsOF₄)

This compound undergoes partial hydrolysis to form osmium oxide tetrafluoride (OsOF₄). wikipedia.orgwikipedia.org This reaction is a common characteristic of many volatile metal fluorides when they come into contact with water or moisture. cnr.it The formation of OsOF₄ from OsF₆ highlights the reactivity of the hexafluoride and its tendency to exchange a fluorine ligand for an oxygen ligand.

Mechanistic Investigations of Hydrolytic Pathways

The hydrolysis of metal hexafluorides is a complex process that has been the subject of theoretical investigation to understand the reaction pathways. Studies on the hydrolysis of similar hexafluorides, such as molybdenum hexafluoride (MoF₆) and uranium hexafluoride (UF₆), provide insights into the likely mechanisms for OsF₆. aip.orgosti.gov

The hydrolysis mechanism is thought to proceed through several steps. aip.org It likely begins with a nucleophilic attack by a water molecule on the central metal atom, leading to the elimination of a hydrogen fluoride (HF) molecule. aip.org For MoF₆, the proposed pathway involves the formation of intermediate hydroxide (B78521) species like MoF₅OH, which then undergoes further reaction to form the oxide tetrafluoride (MoOF₄) and another HF molecule. aip.org Similar pathways involving the formation of hydroxide and dihydroxide intermediates are suggested for the hydrolysis of UF₆. osti.gov These investigations suggest that the hydrolysis of OsF₆ likely follows an analogous multi-step pathway, initiated by the interaction with water and proceeding through intermediate species to form OsOF₄ and HF.

Reactions with Fluoride Ion Acceptors

This compound demonstrates Lewis acidity by reacting with fluoride ion donors, which effectively act as acceptors for the OsF₆ molecule. This interaction leads to the formation of complex anions.

While osmium heptafluoride (OsF₇) has been reported, its stability is questionable, with studies suggesting it can dissociate into OsF₆ and a fluorine fragment. semanticscholar.org However, the corresponding anion, heptafluoroosmate(VI) ([OsF₇]⁻), is predicted to be stable against the loss of a fluoride ion. semanticscholar.org The reaction of OsF₆ with a fluoride ion (F⁻) source leads to the formation of this complex anion. pnnl.govnih.gov This reactivity is a hallmark of the Lewis acidic nature of the hexafluorides of the third-row transition metals. pnnl.govnih.gov

The Lewis acidity of OsF₆ is a measure of its ability to accept an electron pair, in this context, a fluoride ion. High-level electronic structure calculations have been employed to determine the fluoride affinities of third-row transition metal hexafluorides, providing a quantitative measure of their Lewis acidity. pnnl.govnih.gov The fluoride affinity for the reaction OsF₆ + F⁻ → [OsF₇]⁻ has been calculated, situating OsF₆ within a series of increasingly potent Lewis acids across the period. pnnl.govnih.gov While OsF₅ is considered an extremely strong Lewis acid, exceeding the acidity of antimony pentafluoride (SbF₅), OsF₆ itself is a significant Lewis acid. pnnl.govnih.govresearchgate.net The electron affinity of OsF₆, calculated to be 5.92 eV, also reflects its powerful oxidizing nature, which is closely related to its Lewis acidity. pnnl.govnih.govresearchgate.net

Table 1: Calculated Electron Affinities of Third Row Transition Metal Hexafluorides pnnl.govnih.govresearchgate.net

CompoundCalculated Electron Affinity (eV)
Tungsten Hexafluoride (WF₆)3.15
Rhenium Hexafluoride (ReF₆)4.58
This compound (OsF₆) 5.92
Iridium Hexafluoride (IrF₆)5.99
Platinum Hexafluoride (PtF₆)7.09
Gold Hexafluoride (AuF₆)8.20

Halogen Exchange Reactions

This compound can undergo halogen exchange reactions, where its fluorine atoms are replaced by heavier halogens.

The reaction of this compound with boron trichloride (B1173362) (BCl₃) is an effective method for halogen exchange. osti.govacs.org This reaction, when conducted with excess BCl₃ below room temperature, leads to the formation of osmium pentachloride (OsCl₅), which was a new binary chloride of osmium at the time of its discovery. osti.gov

In contrast, the reaction with carbon tetrachloride (CCl₄) is less effective. osti.gov It results in a non-stoichiometric product that likely consists of a mixture of several mixed halides of osmium. osti.govresearchgate.net

The halogen exchange reaction between OsF₆ and BCl₃ provides a direct synthesis route to osmium pentachloride (OsCl₅). osti.govacs.org This compound has been thoroughly characterized using various methods. X-ray diffraction studies revealed that OsCl₅ is isomorphous with rhenium pentachloride. osti.gov Its identity and structure have been further confirmed by infrared and UV-visible spectroscopy, as well as by magnetic and other physical measurements. osti.gov

Table 2: Products of Halogen Exchange Reactions of OsF₆ osti.govacs.orgresearchgate.net

ReactantConditionsProduct(s)Characterization Methods
Boron Trichloride (BCl₃)Excess BCl₃, below room temperatureOsmium Pentachloride (OsCl₅)X-ray diffraction, Infrared Spectroscopy, UV-visible Spectroscopy, Magnetic Measurements
Carbon Tetrachloride (CCl₄)-Non-stoichiometric mixed osmium halides-

Reactions with Noble Gases

The reactivity of this compound extends to reactions with noble gases, although its oxidizing power is not sufficient to form stable, isolable solid compounds under normal conditions.

It has been observed that this compound reacts with xenon to form a blue charge-transfer complex in solution. nih.govchem-soc.si This colored complex indicates an electronic interaction between the two species. However, this complex is unstable and cannot be isolated as a solid. nih.govchem-soc.si Upon cooling the solution to -78 °C, yellow OsF₆ crystallizes out, and the blue color disappears, signifying the weak and reversible nature of the interaction. chem-soc.si This contrasts with the reactivity of more powerful hexafluorides like platinum hexafluoride (PtF₆), which can oxidize xenon to form stable compounds. chem-soc.si The electron affinity of OsF₆ is lower than that of hexafluorides like PtF₆, RuF₆, and RhF₆, which are capable of oxidizing xenon to form stable products. chem-soc.si

Challenges in the Isolation and Crystallization of Products

A significant challenge in the study of the this compound-xenon system is the inability to isolate the charge-transfer complex as a solid. nih.govchem-soc.si While the blue complex is evident in solution, any attempt to remove the solvent results in the disappearance of the complex, leaving no solid product behind. chem-soc.si For instance, if a solution of OsF₆ in xenon is cooled to -78 °C, the yellow OsF₆ crystallizes out, and the blue color of the charge-transfer complex vanishes. chem-soc.si This instability contrasts with the reaction between xenon and iridium hexafluoride, which, at elevated temperatures, yields a solid product, XeF⁺IrF₆⁻. nih.govchem-soc.si The difficulty in isolating the OsF₆-Xe product underscores the weak nature of the charge-transfer interaction.

Reactions with Organic Ligands and Solvents

This compound's reactivity extends to interactions with organic molecules, where it can form adducts. While specific studies on adduct formation with a wide range of fluorinated organic molecules are not extensively detailed in the provided search results, its behavior can be inferred from related chemistry. For example, osmium tetroxide (OsO₄), a related osmium compound, is known to form adducts with Lewis bases like amines. wikipedia.org Similarly, other metal hexafluorides are known to form molecular adducts. gla.ac.uk In the context of osmium oxyfluorides, which share reactive similarities, dissolution in acetonitrile (B52724) (CH₃CN) can lead to the formation of adducts like OsO₃F₂(NCCH₃) or even reactions where the solvent is deprotonated by a fluoride ion. mcmaster.ca

This compound is a potent oxidizing agent, a property shared by other noble metal hexafluorides. ubc.cawikipedia.org The oxidizing power of the third transition series hexafluorides increases with atomic number. ijs.si This trend is demonstrated by their reactions with nitric oxide (NO). ijs.si this compound reacts with nitric oxide to form nitrosylium hexafluoroosmate(V) (NO⁺OsF₆⁻). ubc.caijs.si This reaction exemplifies the ability of OsF₆ to act as an electron acceptor, oxidizing nitric oxide and being reduced to the Os(V) state. ijs.si

The comparative oxidizing strength can be seen in the reactions of various hexafluorides with nitrogen oxides. While tungsten hexafluoride (WF₆) does not react with nitric oxide, molybdenum hexafluoride (MoF₆) and uranium hexafluoride (UF₆) do, forming analogous nitrosylium salts. osti.govosti.gov Similarly, technetium hexafluoride (TcF₆) also reacts with nitric oxide. nasa.gov The reaction of OsF₆ with nitric oxide is part of a series of investigations to establish the oxidizing trend among these compounds. ubc.ca

Advanced Applications in Chemical Synthesis and Materials Science

Applications in Etching Processes for Semiconductor Manufacturing

In the fabrication of microelectronics and semiconductor devices, etching processes are critical for selectively removing materials to create intricate circuit patterns. dtic.mil For metals like osmium, which may be used in specialized applications, anisotropic plasma etching with fluorine-based chemistry is an effective method. chemistrydocs.com

The process typically involves using a fluorine-containing gas, such as carbon tetrafluoride (CF₄), nitrogen trifluoride (NF₃), or sulfur hexafluoride (SF₆), to generate a plasma. chemistrydocs.com This plasma consists of highly reactive ions and radicals. acs.org In the case of etching an osmium surface, the fluorine ions in the plasma react with the osmium metal. This chemical reaction forms volatile osmium-fluorine compounds, principally osmium hexafluoride (OsF₆). chemistrydocs.com The volatility of OsF₆ is crucial, as it allows the compound to be easily removed from the substrate surface and exhausted from the reaction chamber. chemistrydocs.comacs.org This removal of material results in the desired etching effect. Therefore, the formation and subsequent removal of OsF₆ is the key principle enabling the plasma etching of osmium metal in semiconductor manufacturing. chemistrydocs.com

Etching ParameterDescription
Process Anisotropic Plasma Etching
Metal Osmium (Os)
Etchant Gas (Example) Sulfur Hexafluoride (SF₆)
Mechanism Reactive fluorine ions from plasma react with the osmium surface.
Volatile Byproduct This compound (OsF₆)
Result Removal of osmium material from the substrate.

Precursor Chemistry for the Synthesis of Other Osmium Compounds

The high reactivity and +6 oxidation state of this compound make it a valuable starting material, or precursor, for the synthesis of a variety of other osmium compounds, particularly those that are difficult to prepare through other means.

Osmium pentafluoride (OsF₅), a compound where osmium is in the +5 oxidation state, can be prepared by the controlled reduction of this compound. A well-established method involves using iodine (I₂) as the reducing agent in a solution of iodine pentafluoride (IF₅). researchgate.net The reaction proceeds as follows:

10 OsF₆ + I₂ → 10 OsF₅ + 2 IF₅ researchgate.net

In this reaction, Os(VI) is reduced to Os(V), while iodine is oxidized. The resulting OsF₅ is a blue-green solid that exists as a tetramer, [OsF₅]₄, in the solid state. chemistrydocs.comresearchgate.net

This compound serves as a precursor for various osmium oxyfluorides, which contain both oxygen and fluorine ligands.

Osmium Oxide Tetrafluoride (OsOF₄): This compound, containing Os(VI), can be synthesized through the partial hydrolysis of OsF₆. acs.org A more controlled synthesis involves the reaction of OsF₆ with a carefully controlled amount of silicon dioxide (SiO₂) or by reacting OsF₆ with osmium tetroxide (OsO₄). lookchem.comresearchgate.net The reaction with OsO₄ is conducted at elevated temperatures (e.g., 180 °C) for several days to yield pure, dark blue OsOF₄. fu-berlin.deresearchgate.net

2 OsF₆ + SiO₂ → 2 OsOF₄ + SiF₄ OsO₄ + 3 OsF₆ → 4 OsOF₄ fu-berlin.de

Osmium Dioxide Difluoride (OsO₂F₂) and Osmium Dioxide Trifluoride (OsO₂F₃): While osmium dioxide tetrafluoride (OsO₂F₄) has proven difficult to synthesize from OsF₆, osmium dioxide trifluoride (OsO₂F₃) can be produced. ubc.ca This compound is synthesized via the thermal reaction of this compound with osmium tetroxide. researchgate.net Osmium dioxide difluoride (OsO₃F₂) is a known octavalent osmium compound; however, its synthesis typically involves the fluorination of OsO₄ rather than starting from OsF₆. researchgate.net An early report of OsO₃F₂ being formed from the reaction of OsF₆ with glass was later suggested to have actually produced OsO₄. lookchem.com

This compound can act as a powerful Lewis acid, accepting fluoride (B91410) ions to form complex anions, or as a strong oxidizing agent, leading to the formation of salts with various cations.

One notable reaction is with nitric oxide (NO), which reduces OsF₆. This reaction demonstrates the oxidizing power of the hexafluorides, which increases across the transition series. ubc.ca

Another example is the reaction with xenon difluoride (XeF₂), which is complex. It can produce an adduct, XeF₂·OsF₅, where OsF₆ is reduced to OsF₅. When OsF₆ is dissolved in liquid xenon, a blue charge-transfer complex is formed, though a stable salt does not isolate upon evaporation. Direct fluorination of salts like sodium hexachloroosmate (Na₂[OsCl₆]) with fluorine gas can lead to the formation of the hexafluoroosmate(V) anion, [OsF₆]⁻, which can be isolated as a salt with a suitable cation like tetraphenylphosphonium, (PPh₄)⁺. researchgate.net

ReactantProduct(s)Type of Reaction
Nitric Oxide (NO)NO⁺[OsF₆]⁻Redox / Salt Formation
Xenon Difluoride (XeF₂)XeF₂·OsF₅, OsF₆, XeComplex Adduct Formation / Redox
Xenon (Xe)[Xe---OsF₆]Charge-Transfer Complex
Na₂[OsCl₆] + F₂(PPh₄)[OsF₆] (after workup)Oxidation / Salt Formation

Contribution to High-Oxidation State Inorganic Chemistry

This compound is a cornerstone compound in the field of high-oxidation state inorganic chemistry. It represents one of the few stable compounds containing osmium in the +6 oxidation state. fu-berlin.de The study of OsF₆ and its reactivity provides critical insights into the factors that stabilize high oxidation states, such as ligand electronegativity and coordination number.

Although osmium can achieve the +8 oxidation state in osmium tetroxide (OsO₄), the highest known stable fluoride is OsF₆. The predicted osmium heptafluoride (OsF₇) and osmium octafluoride (OsF₈) have not been successfully synthesized, highlighting that fluorine, despite being the most electronegative element, cannot stabilize these higher oxidation states for osmium as a binary fluoride. ubc.ca This contrasts with rhenium, its neighbor in the periodic table, which forms a stable heptafluoride. ubc.ca

OsF₆ is also a potent oxidizing agent, capable of oxidizing nitric oxide and being reduced to form Os(V) compounds. ubc.ca Its electron affinity, while lower than that of platinum hexafluoride (PtF₆), is substantial. The chemistry of OsF₆, therefore, is crucial for understanding the limits of chemical oxidation and for providing a benchmark for theoretical calculations on the stability and electronic structure of heavy element compounds. researchgate.net

Potential Roles in Advanced Materials Fabrication (General Chemical Reactivity)

The high reactivity of this compound gives it potential for use in advanced materials fabrication beyond its role in etching.

One significant potential application is in Chemical Vapor Deposition (CVD) . In this technique, a volatile precursor gas is introduced into a chamber where it decomposes on a heated substrate to deposit a thin film of material. This compound's volatility could allow it to be used as a precursor gas, which, upon reduction with hydrogen (H₂), would deposit a pure, thin film of osmium metal. This process would be analogous to the well-established CVD process for depositing tungsten from tungsten hexafluoride (WF₆).

Furthermore, the reactivity of OsF₆ allows it to be a precursor for non-fluoride osmium materials. For example, its reaction with boron trichloride (B1173362) (BCl₃) can be used to synthesize osmium pentachloride (OsCl₅), a binary chloride of osmium. chemistrydocs.com This demonstrates its versatility in providing access to different classes of osmium compounds through halogen-exchange reactions. researchgate.net This general reactivity makes it a potentially valuable tool for the controlled synthesis of novel osmium-containing materials with specific electronic or catalytic properties. fu-berlin.de

Historical Perspectives and Evolution of Understanding of Osmium Hexafluoride

Early Investigations and the Misidentification of Osmium Octafluoride

The initial synthesis of a volatile, yellow osmium fluoride (B91410) compound was reported in 1913 by Otto Ruff and Fritz Tschirch. In their experiments involving the direct reaction of osmium metal with fluorine gas, they reported the formation of three distinct products: OsF4, OsF6, and a highly volatile yellow solid which they identified as osmium octafluoride (OsF8) osti.gov. This identification of OsF8 was a significant claim, as it suggested the existence of a unique octafluoride, a compound representing osmium in its +8 oxidation state.

For over four decades, the existence of osmium octafluoride was accepted in the chemical literature. The initial characterization was based on the analytical methods available in the early 20th century, which were primarily reliant on chemical analysis and rudimentary physical property measurements. The yellow solid's high volatility seemed consistent with the expected properties of a highly fluorinated, symmetrical molecule. However, this identification would later be proven incorrect osti.govwikipedia.orgwikiwand.comwebelements.com.

Refinements in Molecular Weight and Composition Determination

The accepted identity of the volatile yellow osmium fluoride was challenged in the 1950s. In 1958, Bernard Weinstock and John G. Malm at Argonne National Laboratory conducted a thorough reinvestigation of the reaction between osmium and fluorine osti.govacs.org. They successfully repeated the synthesis described by Ruff and Tschirch, producing the same volatile yellow solid. Their measurements of its physical properties, such as the melting point (32.1°C) and boiling point (45.9°C), were in close agreement with the values reported by the original researchers osti.gov.

However, when Weinstock and Malm performed more precise molecular weight determinations and detailed chemical analyses, their results consistently pointed to a different composition osti.gov. Their findings indicated that the compound's formula was OsF6, not OsF8. This crucial discrepancy demonstrated that the substance which had been known for 45 years as osmium octafluoride was, in fact, osmium hexafluoride osti.gov. It also cast doubt on the correct identification of the other osmium fluorides reported in the original 1913 study osti.gov.

PropertyRuff & Tschirch (1913) - ReportedWeinstock & Malm (1958) - Determined
Compound IdentityOsmium Octafluoride (OsF8)This compound (OsF6)
Melting Point~34.5°C32.1°C
Boiling Point~47.5°C45.9°C
Molecular FormulaOsF8OsF6

Impact of Advanced Characterization Techniques on Definitive Identification

The definitive reclassification of the compound as this compound (OsF6) was cemented by the application of advanced characterization techniques that were unavailable to early researchers. These methods provided unambiguous evidence of the molecule's structure and composition.

Vibrational Spectroscopy : Infrared (IR) and Raman spectroscopy studies were instrumental in establishing the molecular structure osti.govaip.org. The vibrational spectra recorded for the compound were interpreted in terms of an octahedral (Oh) point group symmetry aip.orgaip.org. This octahedral geometry is characteristic of hexafluoride molecules. The number and types of observed vibrational modes were consistent with the theoretical predictions for an OsF6 molecule, providing strong evidence against the previously assumed octafluoride structure aip.org.

Electron Diffraction : Gas-phase electron diffraction studies provided direct measurement of the molecule's geometry and bond lengths. These investigations confirmed that the OsF6 molecule possesses a symmetrical octahedral structure aip.org. The Osmium-Fluorine (Os–F) bond length was precisely determined to be 1.827 Å wikipedia.org.

X-ray Diffraction : X-ray diffraction analysis of the solid crystalline material at -140°C determined its crystal structure to be orthorhombic, belonging to the space group Pnma. The lattice parameters were measured as a = 9.387 Å, b = 8.543 Å, and c = 4.944 Å wikipedia.org. This detailed structural information for the solid state further solidified the compound's identity as OsF6.

Together, these modern analytical techniques provided irrefutable proof that the volatile yellow fluoride of osmium was indeed the hexafluoride. The long-standing misidentification of osmium octafluoride was corrected, marking a significant refinement in the understanding of transition metal fluoride chemistry aip.org.

Future Directions in Osmium Hexafluoride Research

Exploration of Novel Synthetic Pathways and Mechanistic Control

Current research is focused on developing new and more controlled methods for synthesizing OsF₆ and related fluoride (B91410) complexes. While the direct fluorination of osmium metal is the established method, researchers are exploring alternative pathways that may offer greater control over the reaction and potentially lead to new osmium fluoride species. wikipedia.orgwikipedia.org

One area of investigation involves the use of different fluorinating agents. For instance, xenon difluoride (XeF₂) has been used in the controlled oxidative fluorination of osmium carbonyl complexes, leading to the formation of species like cis-[Os(CO)₄F₂]. psu.edu This suggests the potential for using various fluorinating agents to access different osmium fluoride compounds under milder conditions than direct fluorination.

Furthermore, the development of synthetic pathways that allow for precise mechanistic control is a key objective. chemistrydocs.com This includes strategies to control the chemoselectivity, regioselectivity, and stereoselectivity of reactions involving OsF₆. chemistrydocs.com By understanding and controlling the reaction mechanisms, chemists can design more efficient and selective syntheses of target molecules. The use of computational models is becoming increasingly important in predicting reaction outcomes and designing novel synthetic routes. researchgate.netnih.govpreprints.org

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms of osmium hexafluoride is crucial for its safe handling and for the development of new applications. ontosight.ai Future research will likely focus on elucidating the intricate details of its reactions with various substrates.

For example, the partial hydrolysis of OsF₆ is known to produce osmium tetraoxyfluoride (OsOF₄). wikipedia.orgwikipedia.org However, the detailed mechanism of this and other hydrolysis reactions, particularly the role of intermediates, is an area for further investigation. aip.org Advanced spectroscopic techniques and computational modeling can provide valuable insights into these complex reaction pathways. researchgate.netrsc.org

The study of the redox behavior of OsF₆ is another important area. It is a powerful oxidizing agent, capable of oxidizing other elements and compounds. chem-soc.si For instance, while IrF₆ can oxidize xenon, OsF₆ does not under similar conditions, highlighting subtle differences in their oxidizing power. chem-soc.si A deeper understanding of the factors that govern the oxidizing strength of OsF₆ will be critical for its application in synthetic chemistry. researchgate.net

Design and Synthesis of New Osmium-Containing Materials with Tailored Properties

A significant area of future research will be the use of this compound as a precursor for the synthesis of new materials with specific, tailored properties. Its high reactivity makes it a valuable starting material for creating a diverse range of osmium compounds. ontosight.ai

For instance, OsF₆ can be used to synthesize other binary osmium halides. Osmium pentachloride (OsCl₅) has been prepared by reacting OsF₆ with an excess of boron trichloride (B1173362). researchgate.net This opens up possibilities for synthesizing a variety of osmium halides and mixed-halide complexes with potentially interesting magnetic or electronic properties.

Furthermore, the reaction of OsF₆ with organic and organometallic compounds can lead to novel materials. The reaction with 2,4,6-trifluoro-1,3,5-triazene in the presence of antimony(V) fluoride has been shown to produce a complex containing a triazine anion. mdpi.com The exploration of such reactions could lead to the development of new catalysts, magnetic materials, or materials with interesting optical properties.

Application of Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to the study of this compound is expected to grow significantly. Density functional theory (DFT) and other advanced computational methods can be used to predict the structures, properties, and reactivity of OsF₆ and its derivatives. aip.orgmdpi.com

These methods can be employed to:

Predict Molecular Structures: Accurately predict the geometries of OsF₆ and related compounds, which is crucial for understanding their properties and reactivity. mdpi.commaterialsproject.org

Simulate Reaction Mechanisms: Model complex reaction pathways, identify transition states, and calculate reaction energetics, providing insights that are often difficult to obtain experimentally. aip.orgresearchgate.net

Design Novel Materials: Computationally screen potential new materials derived from OsF₆, predicting their properties before they are synthesized in the lab. This can significantly accelerate the discovery of new functional materials. researchgate.net

Recent studies have utilized DFT to investigate the hydrolysis mechanisms of metal hexafluorides and to predict the properties of resulting deposition products. aip.org Similar approaches can be applied to OsF₆ to gain a deeper understanding of its chemical behavior.

Q & A

Q. What are the optimal synthetic conditions for OsF₆ in laboratory settings, and how can purity be ensured?

Osmium hexafluoride is synthesized via direct fluorination of metallic osmium with fluorine gas (F₂) at 250°C under normal pressure without catalysts . To ensure high purity, the reaction should be conducted in a nickel or Monel reactor to withstand F₂’s corrosivity. Post-synthesis, fractional distillation at 45.9–47.5°C can isolate OsF₆ from unreacted Os or lower fluorides (e.g., OsF₄) . Impurities like OsO₄ (toxic) may form if trace oxygen is present, necessitating rigorous inert-atmosphere techniques.

Q. How do the thermophysical properties of OsF₆ dictate its storage and handling protocols?

OsF₆ is a yellow crystalline solid at room temperature (m.p. 32.1°C, b.p. 45.9°C) with a density of 4.100 g/cm³ . Due to its low boiling point, it sublimes readily and must be stored in sealed, passivated metal containers under dry inert gas (e.g., argon). Reactivity with moisture requires glovebox use for handling, as hydrolysis produces HF and OsO₄, both highly toxic . Calibrated cold traps (-78°C) are recommended during transfer to prevent volatilization.

Q. What safety measures are critical when working with OsF₆ in experimental setups?

Key protocols include:

  • Conducting reactions in fume hoods with HEPA filters to capture volatile OsF₆ and byproducts.
  • Using fluoropolymer-coated equipment to minimize corrosion.
  • Implementing HF-neutralizing agents (e.g., calcium gluconate gel) in emergency kits.
  • Monitoring airborne Os and F levels via ICP-MS or ion-selective electrodes .

Advanced Research Questions

Q. How can spectroscopic methods resolve structural and bonding ambiguities in OsF₆?

  • X-ray crystallography confirms its octahedral geometry (space group Fm3ˉmFm\bar{3}m) and Os–F bond length (~1.82 Å) .
  • Raman spectroscopy identifies symmetric stretching modes (A1gA_{1g}) at 667 cm⁻¹, while IR spectroscopy detects asymmetric stretches (F1uF_{1u}) near 740 cm⁻¹, distinguishing OsF₆ from isostructural RuF₆ or IrF₆ .
  • NMR challenges : Os’s low natural abundance of spin-½ isotopes (e.g., ¹⁸⁷Os, ¹.64%) limits solution-state studies; solid-state ¹⁹F NMR with magic-angle spinning (MAS) is preferred .

Q. What methodologies address discrepancies in reported thermophysical data for OsF₆?

Discrepancies in boiling points (e.g., 45.9°C vs. 47.5°C) arise from impurities or measurement techniques . Researchers should:

  • Use differential scanning calorimetry (DSC) with high-purity samples (>99.9%).
  • Cross-validate with gas-phase mass spectrometry to detect trace OsO₄ or OsF₄.
  • Report detailed experimental conditions (e.g., heating rates, pressure calibration).

Q. How does OsF₆’s +6 oxidation state influence its reactivity compared to OsF₄ (+4)?

OsF₆ is a stronger oxidizer, reacting violently with organic solvents (e.g., ethers) to form fluorinated products, while OsF₄ exhibits milder reactivity. Kinetic studies using stopped-flow spectrophotometry reveal OsF₆’s rapid electron-transfer kinetics with reducing agents (e.g., KI), whereas OsF₄ follows slower radical pathways . Stability under UV light differs: OsF₆ decomposes to OsF₄ and F₂, requiring amberized storage containers.

Q. What computational challenges arise in modeling OsF₆’s electronic structure compared to UF₆?

OsF₆’s relativistic effects (due to Os’s high atomic number) necessitate Dirac-Hartree-Fock or DFT with relativistic pseudopotentials. Unlike UF₆’s ff-orbital contributions, OsF₆’s dd-orbital hybridization complicates electron correlation modeling. Benchmarking against experimental vibrational spectra improves functional selection (e.g., B3LYP-D3) .

Data Analysis and Contradiction Resolution

Q. How can isotopic variations in osmium affect OsF₆’s reactivity in kinetic studies?

Natural osmium has seven isotopes (e.g., ¹⁹²Os, 41%), influencing reaction rates via kinetic isotope effects (KIE). For example, ¹⁸⁷Os-enriched OsF₆ may exhibit slower fluorination kinetics due to mass-dependent vibrational energy differences. Isotope-ratio MS (IR-MS) quantifies these effects, critical for nuclear or geochemical applications .

Q. What strategies reconcile conflicting literature on OsF₆’s stability in nonpolar solvents?

While some studies claim OsF₆ is stable in perfluorinated solvents (e.g., FC-72), others report decomposition. Contradictions arise from trace moisture or solvent impurities. Researchers should:

  • Pre-dry solvents over molecular sieves.
  • Use UV-vis spectroscopy to monitor OsF₆’s absorbance peak at 320 nm for degradation.
  • Compare results with OsF₆’s known reactivity in polar solvents (e.g., acetonitrile) .

Comparative and Interdisciplinary Research

Q. How does OsF₆’s Lewis acidity compare to other metal hexafluorides (e.g., MoF₆, WF₆)?

OsF₆ exhibits weaker Lewis acidity than WF₆ (measured by fluoride ion affinity calculations), attributed to Os’s higher electronegativity. Gas-phase ion cyclotron resonance (ICR) experiments show OsF₆ forms adducts with weaker bases (e.g., NH₃) compared to MoF₆. This property is exploitable in catalysis, such as fluorination of aromatic hydrocarbons .

Q. What environmental monitoring techniques detect OsF₆ leakage in laboratory settings?

Laser-induced breakdown spectroscopy (LIBS) offers real-time detection of airborne OsF₆ with ppm-level sensitivity. Alternatively, passive samplers with activated charcoal traps can be analyzed via GC-MS. Cross-referencing with OSHA/NIOSH guidelines ensures compliance with exposure limits (e.g., 0.002 mg/m³ for Os) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.